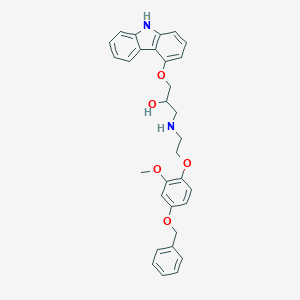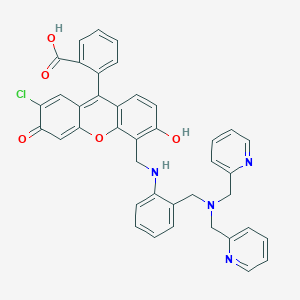
4'-Benzyloxy Carvedilol
Vue d'ensemble
Description
4’-Benzyloxy Carvedilol is a chiral derivative of Carvedilol, characterized by the substitution of a benzyloxy group at the 4’ position of the phenyl ring. This structural modification influences the molecule’s interaction with various receptors and enzymes, making it of interest in research focused on stereochemistry and pharmacology . Carvedilol itself is a third-generation non-cardioselective beta-blocker used in the treatment of hypertension and cardiovascular diseases .
Applications De Recherche Scientifique
4’-Benzyloxy Carvedilol is utilized in various scientific research applications, including:
Chemistry: Studying the effects of structural modifications on the pharmacological properties of beta-blockers.
Biology: Investigating the interaction of chiral molecules with biological receptors and enzymes.
Medicine: Exploring potential therapeutic applications in cardiovascular diseases and hypertension.
Industry: Developing new formulations and drug delivery systems to enhance the bioavailability and efficacy of Carvedilol derivatives
Mécanisme D'action
Mode of Action
Carvedilol acts as an inverse agonist at the β1- and β2-ARs, and blocks α1-ARs . This results in a reduction of cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia . Additionally, Carvedilol’s action on α1-adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Analyse Biochimique
Biochemical Properties
4’-Benzyloxy Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9 . The interactions with these enzymes facilitate its role in biochemical reactions, particularly in the liver where it undergoes extensive metabolism .
Cellular Effects
Its parent compound, Carvedilol, has been shown to influence cell function by blocking several different adrenergic receptor types . This leads to a reduction in cardiac work and peripheral vasodilation
Molecular Mechanism
Carvedilol, its parent compound, is known to exert its effects at the molecular level through a combination of beta and alpha adrenergic receptor blockade
Temporal Effects in Laboratory Settings
Studies on Carvedilol have shown that it has a dose-response relationship, with effects increasing from 12.5 mg to 25 mg and then flattening out
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 4’-Benzyloxy Carvedilol in animal models. Studies on Carvedilol have shown beneficial effects in animal models of heart failure
Metabolic Pathways
4’-Benzyloxy Carvedilol is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Transport and Distribution
Carvedilol is known to be very lipophilic and undergoes mainly biliary elimination by the liver
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy Carvedilol typically involves the introduction of a benzyloxy group to the phenyl ring of Carvedilol. One common method includes the reaction of Carvedilol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at a controlled temperature to ensure the selective substitution at the 4’ position .
Industrial Production Methods: Industrial production of 4’-Benzyloxy Carvedilol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Benzyloxy Carvedilol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Comparaison Avec Des Composés Similaires
Carvedilol: The parent compound, used widely in the treatment of hypertension and heart failure.
Nebivolol: Another beta-blocker with vasodilatory properties.
Metoprolol: A selective beta-1 blocker used in cardiovascular diseases.
Uniqueness: 4’-Benzyloxy Carvedilol stands out due to its enhanced binding affinity and antioxidant properties, which may offer superior therapeutic benefits compared to other beta-blockers. Its unique structural modification allows for more targeted interactions with beta-adrenergic receptors, potentially leading to improved clinical outcomes .
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412119 | |
| Record name | 4'-Benzyloxy Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-95-6 | |
| Record name | 4'-Benzyloxy Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















